molecular formula C13H17Cl2NO2S B2445065 1-(3,4-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine CAS No. 1385927-61-6

1-(3,4-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine

Cat. No.: B2445065
CAS No.: 1385927-61-6
M. Wt: 322.24
InChI Key: ZTNXYCFIAJDMAX-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine is an organic compound that features a piperidine ring substituted with a 3,4-dichlorobenzenesulfonyl group and two methyl groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 3,5-dimethylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

1-(3,4-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: May be used in studies involving enzyme inhibition or receptor binding.

    Industrial Applications: Could be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzenesulfonyl chloride: A precursor in the synthesis of 1-(3,4-Dichlorobenzenesulfonyl)-3,5-dimethylpiperidine.

    3,5-Dimethylpiperidine: The piperidine ring component of the compound.

    Other Dichlorobenzenesulfonyl Derivatives: Compounds with similar sulfonyl groups but different substituents on the benzene ring.

Uniqueness

This compound is unique due to the specific combination of the dichlorobenzenesulfonyl group and the dimethylpiperidine ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-3,5-dimethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO2S/c1-9-5-10(2)8-16(7-9)19(17,18)11-3-4-12(14)13(15)6-11/h3-4,6,9-10H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNXYCFIAJDMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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